Cas no 2228197-25-7 (2-(4-bromo-5-chlorothiophen-2-yl)propanal)

2-(4-Bromo-5-chlorothiophen-2-yl)propanal is a halogenated thiophene derivative with a reactive aldehyde functional group, making it a valuable intermediate in organic synthesis. Its structure, featuring both bromo and chloro substituents on the thiophene ring, enhances its utility in cross-coupling reactions, such as Suzuki or Stille couplings, enabling the construction of complex heterocyclic systems. The propanal side chain offers further reactivity for derivatization, including condensation or reduction reactions. This compound is particularly useful in pharmaceutical and agrochemical research, where precise functionalization of thiophene scaffolds is required. Its high purity and stability under controlled conditions ensure consistent performance in synthetic applications.
2-(4-bromo-5-chlorothiophen-2-yl)propanal structure
2228197-25-7 structure
Product Name:2-(4-bromo-5-chlorothiophen-2-yl)propanal
CAS No:2228197-25-7
MF:C7H6BrClOS
MW:253.543939113617
CID:6050855
PubChem ID:165779481
Update Time:2025-11-07

2-(4-bromo-5-chlorothiophen-2-yl)propanal Chemical and Physical Properties

Names and Identifiers

    • 2-(4-bromo-5-chlorothiophen-2-yl)propanal
    • EN300-1920755
    • 2228197-25-7
    • Inchi: 1S/C7H6BrClOS/c1-4(3-10)6-2-5(8)7(9)11-6/h2-4H,1H3
    • InChI Key: XRFLRCVVXOKLRC-UHFFFAOYSA-N
    • SMILES: BrC1=C(SC(=C1)C(C=O)C)Cl

Computed Properties

  • Exact Mass: 251.90113g/mol
  • Monoisotopic Mass: 251.90113g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 45.3Ų

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Additional information on 2-(4-bromo-5-chlorothiophen-2-yl)propanal

Introduction to 2-(4-Bromo-5-Chlorothiophen-2-yl)propanal (CAS No. 2228197-2-7)

2-(4-Bromo-5-Chlorothiophen-2-yl)propanal, with the CAS number 2228197-25-7, is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its bromine and chlorine substituents on a thiophene ring, which confer it with distinct chemical properties and reactivity profiles.

The molecular formula of 2-(4-Bromo-5-Chlorothiophen-2-yl)propanal is C8H6BrClOS, and its molecular weight is approximately 260.54 g/mol. The presence of the bromine and chlorine atoms, along with the thiophene ring, makes this compound highly versatile for synthetic transformations and functional group manipulations. These features have led to its exploration in the synthesis of more complex molecules, including pharmaceuticals and advanced materials.

In the realm of medicinal chemistry, 2-(4-Bromo-5-Chlorothiophen-2-yl)propanal has been investigated for its potential as a building block in the development of novel drugs. Recent studies have highlighted its utility in the synthesis of compounds with anti-inflammatory, anti-cancer, and antimicrobial properties. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported the successful synthesis of a series of derivatives from 2-(4-Bromo-5-Chlorothiophen-2-yl)propanal, which exhibited potent anti-inflammatory activity in vitro and in vivo models.

The thiophene ring, a key structural element in 2-(4-Bromo-5-Chlorothiophen-2-yl)propanal, is known for its electron-rich nature and aromaticity, which can influence the compound's reactivity and biological activity. The bromine and chlorine substituents further modulate these properties by introducing steric and electronic effects. These modifications can enhance the compound's solubility, stability, and bioavailability, making it an attractive candidate for drug design.

In addition to its applications in medicinal chemistry, 2-(4-Bromo-5-Chlorothiophen-2-yl)propanal has also found use in materials science. The compound's unique electronic structure makes it suitable for the development of organic semiconductors and optoelectronic materials. Research published in Advanced Materials in 2023 demonstrated that derivatives of 2-(4-Bromo-5-Chlorothiophen-2-yl)propanal could be used to create highly efficient organic photovoltaic cells with improved charge transport properties.

The synthesis of 2-(4-Bromo-5-Chlorothiophen-2-yl)propanal typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated thiophenes followed by aldehyde formation. Advances in green chemistry have also led to the development of more sustainable methods for synthesizing this compound, reducing environmental impact while maintaining efficiency.

Safety considerations are paramount when handling 2-(4-Bromo-5-Chlorothiophen-2-yl)propanal. While it is not classified as a hazardous material, proper safety protocols should be followed to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE), working in well-ventilated areas, and adhering to standard laboratory practices.

In conclusion, 2-(4-Bromo-5-Chlorothiophen-2-yl)propanal (CAS No. 2228197-25-7) is a versatile organic compound with significant potential in various scientific disciplines. Its unique chemical structure and reactivity make it an important building block for the development of new drugs and advanced materials. Ongoing research continues to uncover new applications and optimize synthetic methods, further solidifying its importance in the scientific community.

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